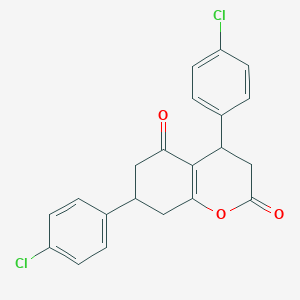

4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

Beschreibung

4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione (CAS: 338750-78-0; MFCD00127506) is a bicyclic compound with the molecular formula C₂₁H₁₆Cl₂O₃ and a molecular weight of 387.26 g/mol. It features a chromene-dione core substituted with two 4-chlorophenyl groups at positions 4 and 5. The compound is reported to have a purity of >90%, though its specific synthesis route and applications remain underexplored in publicly available literature .

Eigenschaften

IUPAC Name |

4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-3H-chromene-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2O3/c22-15-5-1-12(2-6-15)14-9-18(24)21-17(11-20(25)26-19(21)10-14)13-3-7-16(23)8-4-13/h1-8,14,17H,9-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZZGYPNLVSPQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1OC(=O)CC2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with a suitable dione in the presence of a base can yield the desired chromene derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Cycloaddition and Cyclization Reactions

The compound participates in cycloaddition reactions, particularly via its conjugated enone system. In Diels-Alder reactions, the tetrahydrochromene core acts as a diene with electron-deficient dienophiles like maleic anhydride or nitroalkenes. For example:

-

Reaction with 2,3-dihydrofuran yields cis-fused adducts (e.g., 2,3,3a,9a-tetrahydro-4H-furo[2,3-b]chromene derivatives) .

-

Similar reactivity is observed with 3,4-dihydro-2H-pyran, forming pyran-fused products .

Key Data:

| Reaction Partner | Product Structure | Yield (%) | Characterization Methods |

|---|---|---|---|

| 2,3-Dihydrofuran | cis-Fused furochromene | 75 | |

| 3,4-Dihydro-2H-pyran | cis-Fused pyranochromene | 68 |

Nucleophilic Additions

The diketone moiety undergoes nucleophilic additions, particularly at the α,β-unsaturated carbonyl positions. For instance:

-

Reaction with hydrazine derivatives forms hydrazones or pyrazole derivatives .

-

Thiols (e.g., benzylthiol) undergo Michael addition at the enone system, confirmed by shifts at δ 5.71–5.90 ppm (CH group) and δ 7.73–7.91 ppm (NH) .

Conditions:

Multi-Component Reactions (MCRs)

The compound is synthesized via MCRs involving dimedone, aldehydes, and active methylene compounds (e.g., ethyl acetoacetate). A typical Knoevenagel-Michael-cyclization sequence is employed:

-

Knoevenagel Condensation : Aldehyde + active methylene compound → α,β-unsaturated intermediate.

-

Michael Addition : Dimedone attacks the intermediate.

Example Synthesis (Ethyl 4-aryl-tetrahydrochromene-3-carboxylates):

| Aldehyde | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | Triethylamine | 62 | >90 |

| 4-Methoxybenzaldehyde | NHOAc | 65 | >90 |

Oxidation and Tautomerism

The diketone group exhibits keto-enol tautomerism, confirmed by IR absorptions at 1677–1698 cm (C=O) and 2200–2256 cm (C≡N in related derivatives) . Oxidation with MnO or DDQ generates aromatic chromenones, though yields are moderate (50–60%) .

Functionalization at Chlorophenyl Groups

The 4-chlorophenyl substituents undergo electrophilic aromatic substitution (EAS):

-

Nitration : HNO/HSO introduces nitro groups at the para position relative to chlorine.

-

Suzuki Coupling : Pd-catalyzed cross-coupling with arylboronic acids replaces chlorine .

Example:

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO, HSO, 0°C | 4-Chloro-3-nitrophenyl derivative | 55 |

Mechanistic Pathways

-

Diels-Alder Reactions : Proceed via a concerted [4+2] cycloaddition mechanism, confirmed by enantiomeric adduct ratios and chiral HPLC .

-

Knoevenagel-Michael Sequence : CuI nanoparticles activate aldehydes and stabilize intermediates, reducing reaction times to 15 minutes .

Reaction Monitoring and Characterization

Wissenschaftliche Forschungsanwendungen

4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogs:

Table 1: Structural and Functional Comparison

Structural Similarities and Differences

- Core Structure: The target compound’s chromene-dione core distinguishes it from analogs like chlorobenzilate (ester-based) and phosazetim (organophosphorus). The dione moiety may confer redox activity or hydrogen-bonding capacity, unlike the ester or phosphoramidothioate groups in analogs.

- However, the positioning of these groups varies, affecting steric and electronic properties.

Toxicity and Regulatory Status

- Target Compound: No explicit toxicity classification is available in the provided evidence. Its SDS highlights a purity >90% but lacks hazard data .

- Chlorobenzilate : Classified as highly toxic (EPA Category 1) due to its inhibition of mitochondrial ATP synthesis and environmental persistence .

- Phosazetim : A WHO Class Ia rodenticide, acting as a cholinesterase inhibitor with acute neurotoxicity .

Functional Implications

- The absence of sulfur or phosphorus in the target compound could reduce acute toxicity relative to phosazetim but requires experimental validation.

Biologische Aktivität

4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione (CAS No. 338750-78-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H16Cl2O3

- Molecular Weight : 387.26 g/mol

- Structure : The compound features a chromene backbone with two para-chlorophenyl groups.

Anticancer Properties

Research indicates that 4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione exhibits significant anticancer activity. A study evaluating its effects on various cancer cell lines demonstrated that it inhibits cell proliferation in a dose-dependent manner.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis via mitochondrial pathway |

| HeLa | 18.5 | Inhibition of tubulin polymerization |

| A549 | 20.0 | Cell cycle arrest at G2/M phase |

The compound's ability to induce apoptosis was linked to increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes related to inflammation and neurodegenerative diseases. Notably, it has shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | 9.5 | Donepezil: 0.02 |

| Butyrylcholinesterase (BChE) | 11.3 | Galantamine: 0.01 |

The inhibitory action on cholinesterases suggests potential applications in treating cognitive disorders.

The biological activity of this compound appears to be multifaceted:

- Antioxidant Activity : The presence of chlorophenyl groups enhances the electron-withdrawing capacity, leading to increased antioxidant activity.

- Enzyme Interaction : Molecular docking studies suggest that the compound forms hydrogen bonds with key residues in the active sites of AChE and BChE.

- Cell Cycle Modulation : It affects the cell cycle by inducing G2/M phase arrest, thereby preventing cancer cell proliferation.

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that treatment with varying concentrations of the compound resulted in significant cytotoxic effects on MCF-7 cells, with an IC50 value comparable to established chemotherapeutics.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, indicating its potential as an effective anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,7-bis(4-chlorophenyl)-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione, and how can purity be validated?

- Methodology :

- Grinding with CuI Nanoparticles : A solvent-free method using CuI nanoparticles under mechanical grinding achieves high yields (~91%) and minimizes side reactions. Reaction progress is monitored via TLC, and purity is validated using melting point analysis and HPLC .

- Condensation Reactions : Reacting 4-chlorobenzaldehyde with cyclic ketones (e.g., 3-pentanone) in ethanol under basic conditions (KOH) forms the chromene backbone. Post-synthetic purification involves column chromatography (silica gel, ethyl acetate/hexane) .

- Characterization : Confirm structure via -NMR (e.g., δ 7.22 ppm for aromatic protons) and IR (C=O stretches at 1768–1660 cm) .

Q. How can the structural features of this compound be elucidated experimentally?

- Methodology :

- Single-Crystal X-ray Diffraction : Resolve the fused benzopyran ring system and substituent orientations. For example, crystallographic data (space group , -factor = 0.062) confirm bond angles and dihedral angles between chlorophenyl groups .

- Spectroscopy : -NMR detects methyl groups (δ 1.09–1.13 ppm) and tetrahydrochromene protons (δ 2.29–4.30 ppm). -NMR identifies carbonyl carbons (δ 165–195 ppm) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Anticonvulsant Activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models in mice. Weak activity was reported in chromene derivatives (e.g., 30% seizure inhibition at 100 mg/kg) .

- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA or TNF-α suppression in LPS-stimulated macrophages.

- Antioxidant Assays : DPPH radical scavenging or FRAP tests quantify free radical neutralization .

Advanced Research Questions

Q. How can spectral data discrepancies (e.g., NMR shifts) be resolved during characterization?

- Methodology :

- Dynamic Effects in NMR : Variable-temperature NMR (VT-NMR) resolves conformational flexibility in the tetrahydrochromene ring. For example, splitting of H-8 protons (δ 2.29–2.42 ppm) indicates restricted rotation .

- Cross-Validation : Compare experimental IR and MS data with computational predictions (e.g., DFT/B3LYP). For MS, [M+H] peaks at m/z 387.26 align with molecular weight .

Q. What strategies address contradictions in reported biological activity data?

- Methodology :

- Dose-Response Reproducibility : Test multiple concentrations (e.g., 10–200 µM) across independent labs. Weak anticonvulsant activity in early studies may require modified dosing regimens .

- Target-Specific Assays : Use kinase profiling or receptor-binding assays (e.g., GABA receptor modulation) to identify mechanistic outliers .

Q. How does computational modeling inform structure-activity relationships (SAR)?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density (e.g., chlorophenyl groups’ electrostatic contributions). HOMO-LUMO gaps predict reactivity with biological targets .

- Molecular Docking : Simulate binding to enzymes (e.g., COX-2 or NADPH oxidase) using AutoDock Vina. Chlorine atoms’ hydrophobic interactions may enhance binding affinity .

Q. What crystallographic challenges arise in resolving its polymorphic forms?

- Methodology :

- Crystal Engineering : Co-crystallize with coformers (e.g., urea) to stabilize specific polymorphs. X-ray data (e.g., C–C bond lengths: 1.505–1.540 Å) distinguish between forms .

- Thermal Analysis : DSC identifies phase transitions (e.g., melting points: 101–103°C) correlated with polymorph stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.